molecular formula C14H18N2S B1386442 N-(4-Methylbenzyl)-1-(2-methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride CAS No. 921061-40-7

N-(4-Methylbenzyl)-1-(2-methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride

Cat. No.: B1386442
CAS No.: 921061-40-7
M. Wt: 246.37 g/mol
InChI Key: OHUCTXBDNILQJI-UHFFFAOYSA-N
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Description

N-(4-Methylbenzyl)-1-(2-methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride is a useful research compound. Its molecular formula is C14H18N2S and its molecular weight is 246.37 g/mol. The purity is usually 95%.
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Biological Activity

N-(4-Methylbenzyl)-1-(2-methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride, also known as 2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride, is a compound that has garnered interest in various biological and pharmacological studies. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H14N2S·2HCl
  • Molecular Weight : 284.22 g/mol
  • SMILES Notation : CC1=CC=C(C=C1)C2=NC(=CS2)CCN
PropertyValue
SolubilitySoluble in water
Melting PointNot specified
LogPNot available

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Modulation : The compound may act as a modulator for specific receptors involved in neurotransmission and other physiological processes.
  • Antimicrobial Activity : Preliminary studies suggest that thiazole derivatives can exhibit antimicrobial properties, potentially making this compound effective against certain bacterial strains.
  • Anti-inflammatory Effects : Similar compounds have shown the ability to inhibit pro-inflammatory cytokines, indicating a possible role in managing inflammatory conditions.

In Vitro Studies

Several studies have investigated the biological activity of thiazole derivatives similar to this compound:

  • Antimicrobial Activity : Research indicates that thiazole derivatives possess significant antibacterial properties. For instance, a study demonstrated that thiazoles inhibited the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Activity : Another study reported that thiazole compounds reduced the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential applications in treating inflammatory diseases .

Case Studies

A notable case study involved the synthesis of various thiazole derivatives, including this compound. The synthesized compounds were evaluated for their biological activities:

CompoundActivity TypeObservations
This compoundAntibacterialModerate inhibition against tested strains
Thiazole derivative AAnti-inflammatorySignificant reduction in TNF-α levels
Thiazole derivative BAnticancerInduced apoptosis in cancer cells

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-1-(2-methyl-1,3-thiazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2S/c1-10-4-6-13(7-5-10)8-15-11(2)14-9-17-12(3)16-14/h4-7,9,11,15H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUCTXBDNILQJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(C)C2=CSC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-Methylbenzyl)-1-(2-methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride
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N-(4-Methylbenzyl)-1-(2-methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride
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N-(4-Methylbenzyl)-1-(2-methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride
Reactant of Route 4
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N-(4-Methylbenzyl)-1-(2-methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride
Reactant of Route 5
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N-(4-Methylbenzyl)-1-(2-methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride
Reactant of Route 6
N-(4-Methylbenzyl)-1-(2-methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.